N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide
Description
N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide is a complex organic compound with a unique structure that includes both hydroxyl and carbamoyl functional groups
Properties
Molecular Formula |
C23H22N2O5 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C23H22N2O5/c1-24(2)22(29)16-5-7-17(8-6-16)25(14-15-3-9-18(26)10-4-15)23(30)20-12-11-19(27)13-21(20)28/h3-13,26-28H,14H2,1-2H3 |
InChI Key |
TYTXGPAMIGYEGN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)O)C(=O)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the dimethylcarbamoyl group: This can be achieved by reacting a suitable amine with dimethylcarbamoyl chloride under basic conditions.
Introduction of the hydroxyl groups: This step may involve selective hydroxylation reactions using appropriate oxidizing agents.
Coupling of the phenyl and benzamide moieties: This can be done through various coupling reactions, such as amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylcarbamoyl)phenylboronic acid: This compound shares the dimethylcarbamoyl group but differs in its overall structure and properties.
N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(5-iodofuran-2-yl)methyl]benzamide: This compound has a similar core structure but includes an iodofuran moiety.
Uniqueness
N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide is unique due to its combination of functional groups and its potential applications across various fields. Its specific interactions with molecular targets and its versatility in chemical reactions make it a valuable compound for research and industrial applications.
Biological Activity
N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : CHNO
- Molecular Weight : 336.36 g/mol
- Functional Groups : Contains hydroxyl groups, amide linkages, and a dimethylcarbamoyl moiety.
Antitumor Activity
Recent studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Cell Line Studies : In vitro assays on various cancer cell lines have shown that these compounds can inhibit cell proliferation effectively. For example, compounds with similar structural features demonstrated IC values ranging from 2 μM to 10 μM against lung cancer cell lines such as A549 and HCC827 .
Antimicrobial Activity
In addition to antitumor effects, certain derivatives of the compound have demonstrated antimicrobial activity. The presence of specific substituents can enhance this activity, potentially making these compounds suitable for further development as antimicrobial agents .
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Binding : Similar compounds have been shown to bind to DNA, inhibiting DNA-dependent enzymes which is crucial for cancer cell proliferation .
- Inhibition of Kinases : Some studies suggest that the compound may act as an inhibitor of specific kinases involved in tumor growth and metastasis .
Case Studies
-
In Vitro Studies on Lung Cancer :
- A study evaluated the effects of various derivatives on lung cancer cell lines using both 2D and 3D culture systems. The results indicated that certain derivatives exhibited higher efficacy in 2D assays compared to 3D models, suggesting a need for further exploration in more physiologically relevant models .
- Apoptosis Induction :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
